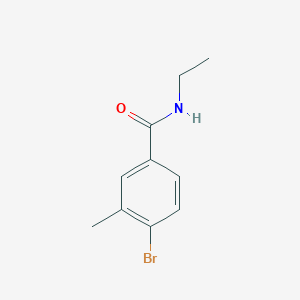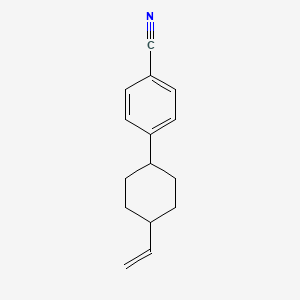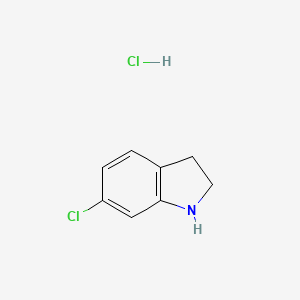
6-クロロ-2,3-ジヒドロ-1H-インドール塩酸塩
概要
説明
6-Chloro-2,3-dihydro-1H-indole hydrochloride is a chemical compound with the molecular formula C8H9Cl2N . It is also known by other names such as 6-chloroindoline hydrochloride and 6-Chloro-2,3-dihydro-1H-indolehydrochloride .
Molecular Structure Analysis
The molecular structure of 6-Chloro-2,3-dihydro-1H-indole hydrochloride consists of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The InChI code for this compound isInChI=1S/C8H8ClN.ClH/c9-7-2-1-6-3-4-10-8(6)5-7;/h1-2,5,10H,3-4H2;1H . Physical And Chemical Properties Analysis
6-Chloro-2,3-dihydro-1H-indole hydrochloride has a molecular weight of 190.07 g/mol . It has a boiling point of 285.5°C at 760 mmHg . The compound has 2 hydrogen bond donors and 1 hydrogen bond acceptor . It has a rotatable bond count of 0 and a topological polar surface area of 12 Ų .科学的研究の応用
抗ウイルス特性
インドール誘導体は、抗ウイルス作用の可能性について研究されてきました。6-クロロ-2,3-ジヒドロ-1H-インドール塩酸塩に関する特定の研究は限られていますが、その構造は他のインドール化合物と類似しているため、抗ウイルス活性を示す可能性があります。 研究者は、HIV-1を含むウイルス感染に対するその効果を調査することができます .
Safety and Hazards
The safety information for 6-Chloro-2,3-dihydro-1H-indole hydrochloride indicates that it may cause eye irritation, skin irritation, and may be harmful if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
作用機序
Target of Action
6-Chloro-2,3-dihydro-1H-indole hydrochloride, like other indole derivatives, is known to interact with various biological targets. Indole derivatives are significant in natural products and drugs, playing a crucial role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects . This interaction with its targets can result in changes at the molecular and cellular level, contributing to its therapeutic effects.
Biochemical Pathways
Indole derivatives are known to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.
Pharmacokinetics
The molecular weight of 19011 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
Indole derivatives are known to have various biological activities, suggesting that they may have diverse effects at the molecular and cellular level .
生化学分析
Biochemical Properties
6-Chloro-2,3-dihydro-1H-indole hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including 6-Chloro-2,3-dihydro-1H-indole hydrochloride, have been shown to exhibit antiviral, anti-inflammatory, and anticancer activities . These interactions often involve binding to specific receptors or enzymes, thereby modulating their activity. The nature of these interactions can vary, ranging from enzyme inhibition to receptor activation, depending on the specific biochemical context.
Cellular Effects
6-Chloro-2,3-dihydro-1H-indole hydrochloride influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of key signaling pathways involved in cell proliferation and apoptosis . This modulation can lead to changes in gene expression, ultimately affecting cellular metabolism and function. The specific effects of 6-Chloro-2,3-dihydro-1H-indole hydrochloride on different cell types can vary, but it generally exhibits a broad spectrum of biological activities.
Molecular Mechanism
The molecular mechanism of action of 6-Chloro-2,3-dihydro-1H-indole hydrochloride involves several key interactions at the molecular level. It can bind to specific biomolecules, such as enzymes or receptors, leading to changes in their activity. For instance, indole derivatives have been shown to inhibit certain enzymes involved in inflammatory processes . Additionally, 6-Chloro-2,3-dihydro-1H-indole hydrochloride can influence gene expression by modulating transcription factors or other regulatory proteins. These molecular interactions are crucial for understanding the compound’s overall biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Chloro-2,3-dihydro-1H-indole hydrochloride can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that indole derivatives can be relatively stable under certain conditions, but they may degrade over time, leading to changes in their biological activity . Long-term effects on cellular function have also been observed, with some studies indicating that prolonged exposure to 6-Chloro-2,3-dihydro-1H-indole hydrochloride can lead to sustained changes in cell behavior.
Dosage Effects in Animal Models
The effects of 6-Chloro-2,3-dihydro-1H-indole hydrochloride can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activity . At higher doses, toxic or adverse effects may be observed. It is important to determine the threshold doses that elicit these different responses to optimize the compound’s therapeutic potential while minimizing potential side effects.
Metabolic Pathways
6-Chloro-2,3-dihydro-1H-indole hydrochloride is involved in various metabolic pathways. It interacts with specific enzymes and cofactors that facilitate its metabolism. For example, indole derivatives are known to undergo metabolic transformations, such as hydroxylation or conjugation, which can affect their biological activity . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and overall biological effects.
Transport and Distribution
The transport and distribution of 6-Chloro-2,3-dihydro-1H-indole hydrochloride within cells and tissues are important factors that influence its biological activity. The compound can interact with specific transporters or binding proteins that facilitate its uptake and distribution . Additionally, its localization within different cellular compartments can affect its activity and function. Understanding these transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of 6-Chloro-2,3-dihydro-1H-indole hydrochloride can influence its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect its interactions with other biomolecules and its overall biological effects. Understanding the subcellular localization of 6-Chloro-2,3-dihydro-1H-indole hydrochloride is crucial for elucidating its mechanism of action.
特性
IUPAC Name |
6-chloro-2,3-dihydro-1H-indole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN.ClH/c9-7-2-1-6-3-4-10-8(6)5-7;/h1-2,5,10H,3-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHOLXKBFVQAMCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=CC(=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80596618 | |
| Record name | 6-Chloro-2,3-dihydro-1H-indole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80596618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89978-84-7 | |
| Record name | 6-Chloro-2,3-dihydro-1H-indole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80596618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloro-2,3-dihydro-1H-indole hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


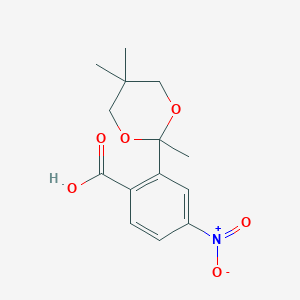
![1-[2-(decyloxy)-2-oxoethyl]-2-(2-methoxyphenoxymethyl)-3-methyl-1H-1,3-benzodiazol-3-ium chloride](/img/structure/B1358273.png)

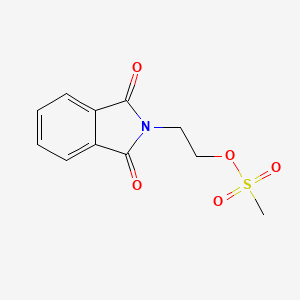
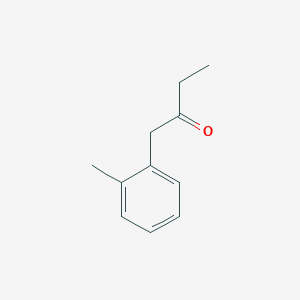

![1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one](/img/structure/B1358286.png)
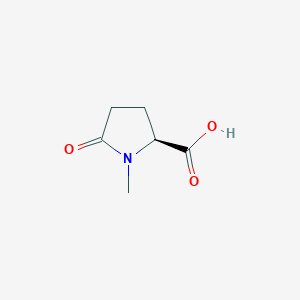

![(E)-Ethyl 3-(imidazo[1,2-a]pyridin-3-yl)acrylate](/img/structure/B1358295.png)


